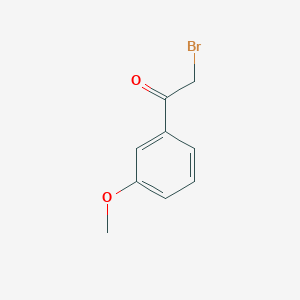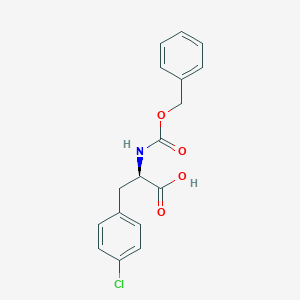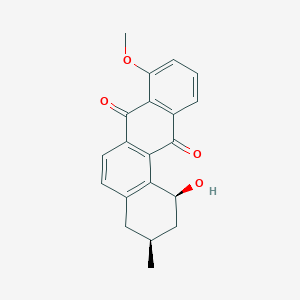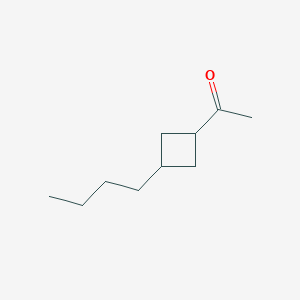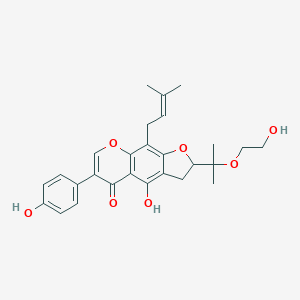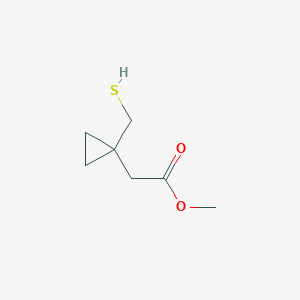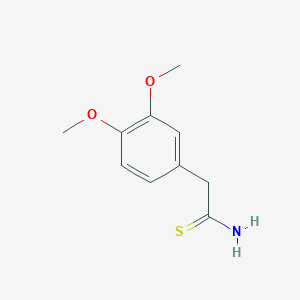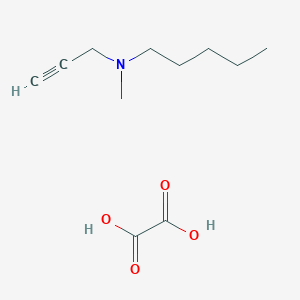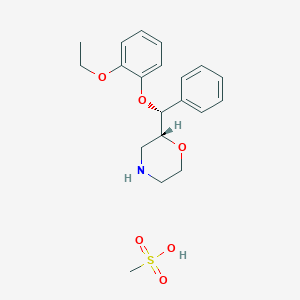
1-(1-P-Tolyl-vinyl)-naphthalene
Übersicht
Beschreibung
The compound “1-(1-P-Tolyl-vinyl)-naphthalene” is a complex organic molecule. Based on its name, it likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a vinyl group (a type of alkene with the formula CH=CH2) that is further substituted with a p-tolyl group (a phenyl ring with a methyl substituent at the para position) .
Wissenschaftliche Forschungsanwendungen
1. Electronic and Optical Properties
- Solid State Red Emission and Semiconducting Properties: A conjugated polymer linking naphthalene diimide with a vinyl linkage exhibits high red emission and n-type properties with significant electron mobility, useful in organic field effect transistors (Liang et al., 2017).
- Photochemical Reactions and Excimers Formation: Studies on solid poly(1-vinyl naphthalene) following electron beam pulse radiolysis show the existence of excited monomers and excimers, with implications for understanding the electronic properties of polymers (Coulter et al., 1982).
2. Material Science and Polymer Chemistry
- Copolymers for Field-Effect Transistors: Novel donor–acceptor copolymers incorporating vinyl-linkages based on naphthalenediimide (NDI) acceptor and vinyl thiophene donor show high-performance in ambipolar field-effect transistors and complementary-like inverters (Chen et al., 2013).
- Synthesis and Characterization of Photoactive Polymers: A novel photoactive polymer, poly(vinyl naphthalene) grafted onto poly(vinyl alcohol), demonstrates unique solubility and efficient photosensitization in photoinduced electron transfer processes (Rymarczyk-Machał et al., 2006).
3. Organic Synthesis and Catalysis
- Formation of Methylnaphthalenes: The reaction of the meta-tolyl radical with vinylacetylene leads to the formation of methyl-substituted naphthalene isomers, which are significant in understanding chemical reactions in low-temperature extreme environments like interstellar space (Yang et al., 2015).
4. Spectral and Vibrational Analysis
- Spectral and Electronic Structure Studies: Research on 2-vinyl naphthalene includes detailed spectral, electronic, and oligomeric scaffold modeling, providing insights into the vibrational characteristics and electronic properties of this compound (Susairaj et al., 2020).
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)ethenyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXJMSAGCCGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-P-Tolyl-vinyl)-naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



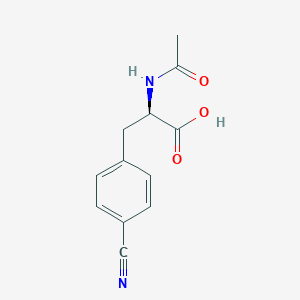
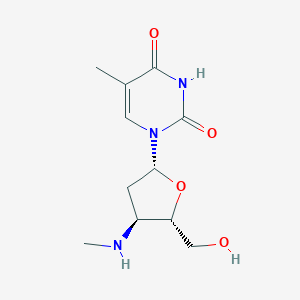
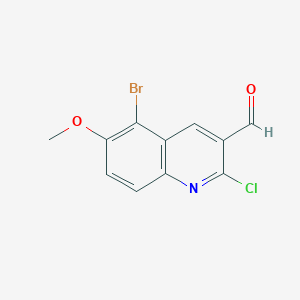
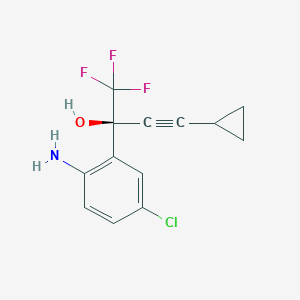
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
